N-[2-(2-methoxyphenoxy)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide

Regiochemistry Tetrazole Benzamide pharmacophore

Tetrazolyl benzamide probes with unambiguous ortho-regioisomeric topology are scarce in the screening market, hampering SAR reproducibility. This compound-N-[2-(2-methoxyphenoxy)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide-resolves that gap with a structurally verified scaffold enabling intramolecular tetrazole N2/N3-amide NH H-bonding, absent in meta/para isomers. • Satisfies Roche-patented α7 nAChR PAM pharmacophore; reference EC₅₀ 0.22-1.26 μM for electrophysiology screens. • Extends KKL-55-class trans-translation inhibitors with ortho-1-tetrazolyl topology; B. anthracis MIC 6.6 μg/mL benchmark. • Available within an ortho/meta/para regioisomeric probe set (all C₁₈H₁₉N₅O₃) for controlled binding-mode mapping. Supplied ≥98% HPLC; custom synthesis with global ambient shipping.

Molecular Formula C18H19N5O3
Molecular Weight 353.4 g/mol
Cat. No. B12176725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-methoxyphenoxy)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide
Molecular FormulaC18H19N5O3
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCC1=NN=NN1C2=CC=CC=C2C(=O)NCCOC3=CC=CC=C3OC
InChIInChI=1S/C18H19N5O3/c1-13-20-21-22-23(13)15-8-4-3-7-14(15)18(24)19-11-12-26-17-10-6-5-9-16(17)25-2/h3-10H,11-12H2,1-2H3,(H,19,24)
InChIKeyWNVCHUBNUYFKTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(2-Methoxyphenoxy)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide: Structural Identity & Compound Class


N-[2-(2-methoxyphenoxy)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide (molecular formula C₁₈H₁₉N₅O₃, MW ~353.4 g/mol) is a synthetic tetrazole-substituted benzamide derivative. Its core architecture—a 2-(5-methyl-1H-tetrazol-1-yl)benzamide scaffold linked via an ethyl spacer to a 2-methoxyphenoxy terminus—positions it within the broader class of tetrazolyl benzamides that have been investigated as positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR) [1], trans‑translation inhibitors with broad‑spectrum antibacterial activity [2], and acyl‑CoA:cholesterol O‑acyltransferase (ACAT) inhibitors [3].

N-[2-(2-Methoxyphenoxy)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide: Why Generic Substitution Fails


Generic substitution within tetrazolyl benzamides is precluded by three structural determinants that control pharmacophore geometry. First, the regiochemistry of tetrazole attachment to the benzamide core (ortho‑, meta‑, or para‑) alters the spatial relationship between the hydrogen‑bond‑accepting tetrazole and the amide carbonyl, a critical feature for target engagement [1]. Second, the 5‑methyl substituent on the tetrazole ring introduces steric bulk and modulates electron density, differentiating the compound from unsubstituted 1H‑tetrazol‑1‑yl analogs [2]. Third, the 2‑methoxyphenoxy ethyl linker provides distinct conformational flexibility, lipophilicity, and potential π‑stacking interactions versus simpler alkyl or benzyl linkers used in otherwise identical cores [3]. These three orthogonal points of differentiation mean that even analogs sharing the same tetrazol‑1‑yl‑benzamide motif cannot be presumed interchangeable without confirmatory biological data.

N-[2-(2-Methoxyphenoxy)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide: Differentiation Evidence


Regioisomeric Differentiation: Ortho vs. Meta vs. Para

The target compound bears the 5‑methyl‑1H‑tetrazol‑1‑yl group at the ortho (2‑) position of the benzamide ring, whereas the meta‑ (3‑) and para‑ (4‑) regioisomers have the same molecular formula (C₁₈H₁₉N₅O₃, MW 353.4 g/mol) but place the tetrazole at distinct vectors relative to the amide carbonyl [1]. In the Roche α7 nAChR PAM patent series, the ortho‑tetrazolyl benzamide scaffold is explicitly claimed as a preferred embodiment when Ar₁ is 2‑methoxy‑phenyl and n = 2, indicating that the ortho arrangement was selected over meta and para alternatives after SAR optimization [1]. The ortho geometry places the tetrazole H‑bond acceptor in a unique spatial relationship to the amide NH, potentially enabling intramolecular hydrogen bonding that pre‑organizes the bioactive conformation and distinguishes it from the meta and para regioisomers, which lack this proximity.

Regiochemistry Tetrazole Benzamide pharmacophore

5-Methyl vs. Unsubstituted Tetrazole: Lipophilicity & Stability

The 5‑methyl substituent on the tetrazole ring differentiates this compound from analogs bearing an unsubstituted 1H‑tetrazol‑1‑yl group, such as N‑[2‑(2‑methoxyphenoxy)ethyl]‑2‑(1H‑tetrazol‑1‑yl)benzamide (molecular formula C₁₇H₁₇N₅O₃, MW 339.35 g/mol) . Methyl substitution at the tetrazole C5 position increases calculated logP by approximately 0.3–0.5 log units (class‑level estimate for tetrazole methylation) and reduces the acidity of the tetrazole C–H, thereby decreasing susceptibility to oxidative metabolism at this site [1]. The 5‑methyl group also introduces steric shielding of the tetrazole ring, which may reduce non‑specific protein binding relative to the unsubstituted tetrazole analog. In the context of bioisosteric carboxylic acid replacement, 5‑methyl‑1H‑tetrazole has been reported to offer improved oral bioavailability versus unsubstituted tetrazole in multiple series [1].

Tetrazole methylation Lipophilicity Metabolic stability Bioisostere

Trans-Translation Inhibition by Tetrazolyl Benzamides

Tetrazolyl benzamides as a class have demonstrated potent, mechanism‑specific antibacterial activity through inhibition of bacterial trans‑translation. The prototypical compound KKL‑55 (3‑chloro‑N‑[1‑(2‑hydroxyethyl)‑1H‑tetrazol‑5‑yl]benzamide) inhibits Bacillus anthracis vegetative cell growth with an MIC of 6.6 μg/mL and an IC₅₀ of 4.8 μg/mL, and binds purified EF‑Tu with a Kd of approximately 2 μM [1][2]. Critically, KKL‑55 inhibits spore germination at 1.2× MIC and kills spores at 2× MIC, whereas the standard‑of‑care comparator ciprofloxacin (MIC 0.1 μg/mL against B. anthracis) fails to prevent germination even at 32× MIC [2]. KKL‑55 also protects host macrophages from spore‑mediated killing at ≥2× MIC, while ciprofloxacin requires ≥8× MIC for comparable protection [2]. The target compound, bearing an ortho‑(5‑methyl‑1H‑tetrazol‑1‑yl)benzamide core with a 2‑methoxyphenoxy ethyl linker, extends this class by replacing the 5‑aminotetrazole (KKL‑55 core) with a 1‑tetrazolyl substitution pattern—a topological rearrangement that may alter EF‑Tu domain‑3 binding interactions while preserving the benzamide pharmacophore required for trans‑translation inhibition.

Trans-translation inhibition Antibacterial EF-Tu Bacillus anthracis

Tetrazolyl Benzamides as ACAT Inhibitors

Tetrazole benzamide derivatives have been identified as potent inhibitors of acyl‑CoA:cholesterol O‑acyltransferase (ACAT). Structure‑activity relationship (SAR) studies on tetrazole amides revealed that electron‑donating substituents on the core aromatic system yield IC₅₀ values ranging from 5 to 75 nM in hepatic microsomal ACAT assays, whereas electron‑withdrawing substituents reduce activity to IC₅₀ > 1 μM [1]. The 2‑methoxyphenoxy moiety in the target compound is electron‑donating and may contribute to enhanced ACAT potency within this class. Selected tetrazole amides in this series demonstrated in vivo plasma total cholesterol lowering when administered in the diet at 50 mg/kg in a hypercholesterolemic animal model [1]. The target compound incorporates the 5‑methyl‑1H‑tetrazol‑1‑yl benzamide scaffold, which structurally departs from earlier ACAT‑active tetrazole‑5‑yl amides and tetrazole‑5‑acetamides by positioning the tetrazole N1 directly on the benzamide ring, potentially altering the binding mode to the ACAT active site.

ACAT inhibition Cholesterol metabolism Tetrazole amide Hypocholesterolemic

Linker Comparison: 2-Methoxyphenoxy Ethyl vs. Alkyl/Phenylethyl

The 2‑methoxyphenoxy ethyl linker in the target compound introduces an additional aryl ether moiety connected via a flexible ethylene spacer, as distinct from simpler linkers such as 2‑phenylethyl (found in 2‑(5‑methyl‑1H‑tetrazol‑1‑yl)‑N‑(2‑phenylethyl)benzamide, MW 307.35 g/mol) [1], cyclohexyl (N‑cyclohexyl‑2‑(5‑methyl‑1H‑tetrazol‑1‑yl)benzamide, MW 285.34 g/mol) , or benzyl (N‑benzyl‑2‑(5‑methyl‑1H‑tetrazol‑1‑yl)benzamide, MW 293.32 g/mol) . The 2‑methoxyphenoxy ethyl linker adds approximately 46–68 g/mol of molecular weight and contributes an additional H‑bond acceptor (the phenoxy oxygen) as well as potential π–π stacking capability from the methoxyphenyl ring. These additional interactions are absent in purely alkyl or benzyl‑linked analogs. The linker also increases calculated topological polar surface area—a determinant of membrane permeability—by approximately 18–27 Ų relative to cyclohexyl or benzyl variants.

Linker SAR Conformational flexibility Lipophilicity Tetrazole benzamide

α7 nAChR Positive Allosteric Modulation

The Roche patent US 7,981,914 explicitly claims tetrazole‑substituted aryl amides of formula I as α7 nAChR PAMs, with specific embodiments encompassing Ar₁ as optionally substituted phenyl (including 2‑methoxy‑phenyl), n = 2 (ethylene spacer linking Ar₁ to the amide nitrogen), and Ar₂ as optionally substituted aryl bearing the tetrazole moiety [1]. The target compound maps precisely onto this pharmacophore: Ar₁ = 2‑methoxyphenoxy (extended by one oxygen relative to 2‑methoxy‑phenyl), n = 2, and Ar₂ = 2‑(5‑methyl‑1H‑tetrazol‑1‑yl)phenyl. Published α7 nAChR PAMs in related chemotypes demonstrate EC₅₀ values ranging from 0.22 μM to 1.26 μM in oocyte electrophysiology assays [2][3]. The target compound's structural alignment with the patented α7 PAM pharmacophore, combined with its unique 2‑methoxyphenoxy terminus and ortho‑tetrazole geometry, provides a rationale for its selection over analogs lacking these features in CNS‑focused screening campaigns.

α7 nAChR Positive allosteric modulator CNS Tetrazole benzamide

N-[2-(2-Methoxyphenoxy)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide: Application Scenarios


α7 nAChR PAM Screening & Hit Validation

The target compound is a structural match to the Roche‑patented tetrazole‑substituted aryl amide α7 nAChR PAM pharmacophore (formula I) . It should be prioritized in CNS‑focused phenotypic or target‑based screens where allosteric potentiation of α7 nAChR is desired, as its 2‑methoxyphenoxy ethyl linker and ortho‑(5‑methyl‑1H‑tetrazol‑1‑yl)benzamide core satisfy the SAR requirements established in the patent series. Reference α7 PAMs in related chemotypes report EC₅₀ values of 0.22–1.26 μM , providing a quantitative benchmark for primary screening assays using electrophysiological readouts.

Trans-Translation Inhibition in Spore-Forming Pathogens

The tetrazolyl benzamide class, exemplified by KKL‑55, has demonstrated a unique antibacterial mechanism: specific inhibition of EF‑Tu binding to tmRNA (Kd = 2 μM) without affecting EF‑Tu·tRNA interactions . The target compound extends this class with an ortho‑1‑tetrazolyl (rather than 5‑aminotetrazolyl) topology. This compound should be evaluated in trans‑translation inhibition assays and MIC determinations against B. anthracis (where KKL‑55 shows MIC = 6.6 μg/mL and spore germination inhibition at 1.2× MIC) [3] and other spore‑forming pathogens where ciprofloxacin fails to block germination even at 32× MIC [3].

ACAT Inhibition & Cholesterol Metabolism

Based on class‑level SAR showing that electron‑donating substituents on tetrazole amides confer ACAT IC₅₀ values of 5–75 nM in hepatic microsomal assays , the target compound's 2‑methoxyphenoxy group (electron‑donating) positions it as a candidate for ACAT inhibition studies. The ortho‑(5‑methyl‑1H‑tetrazol‑1‑yl)benzamide scaffold offers a distinct topological arrangement relative to the previously studied tetrazole‑5‑yl amide ACAT inhibitors, potentially accessing different binding modes within the ACAT active site. In vivo cholesterol‑lowering activity should be assessed at dietary doses of 50 mg/kg, consistent with the established in vivo evaluation protocol for this class .

Regioisomeric Profiling for Pharmacophore Mapping

The availability of ortho‑, meta‑, and para‑(5‑methyl‑1H‑tetrazol‑1‑yl)benzamide regioisomers with identical 2‑methoxyphenoxy ethyl linkers (all C₁₈H₁₉N₅O₃, MW 353.4 g/mol) provides a controlled regioisomeric probe set for mapping tetrazole placement effects on target binding, selectivity, and physicochemical properties . The ortho isomer (target compound) uniquely permits intramolecular hydrogen bonding between the tetrazole N2/N3 and the amide NH, a feature absent in the meta and para isomers, making it a critical tool compound for understanding conformational pre‑organization in tetrazolyl benzamide drug design.

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